molecular formula C7H11I B12530289 1-Iodo-2,4-dimethylpenta-1,3-diene CAS No. 817642-34-5

1-Iodo-2,4-dimethylpenta-1,3-diene

Cat. No.: B12530289
CAS No.: 817642-34-5
M. Wt: 222.07 g/mol
InChI Key: XNYRNSNTTBOWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2,4-dimethylpenta-1,3-diene is an organic compound characterized by the presence of an iodine atom attached to a diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,4-dimethylpenta-1,3-diene can be synthesized through halogenation reactions involving 2,4-dimethylpenta-1,3-diene. The typical method involves the addition of iodine to the diene under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,4-dimethylpenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2,4-dimethylpenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2,4-dimethylpenta-1,3-diene involves its reactivity due to the presence of the iodine atom and the conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the diene system can undergo cycloaddition reactions. These properties make it a versatile compound in synthetic chemistry .

Properties

CAS No.

817642-34-5

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

IUPAC Name

1-iodo-2,4-dimethylpenta-1,3-diene

InChI

InChI=1S/C7H11I/c1-6(2)4-7(3)5-8/h4-5H,1-3H3

InChI Key

XNYRNSNTTBOWKU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=CI)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.